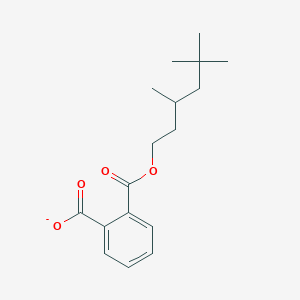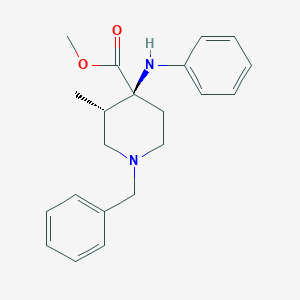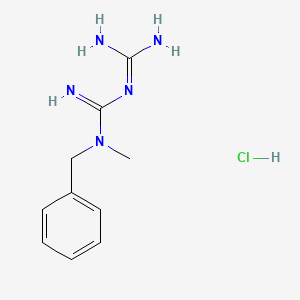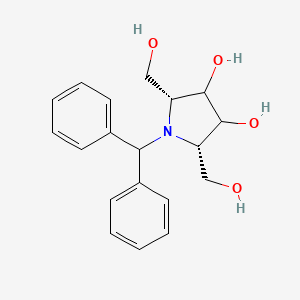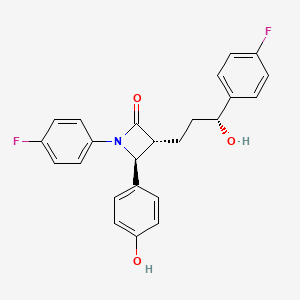
Rifampicina Quinona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rifampicin Quinone is a degradation product of Rifampicin, an antibiotic used as a first-line treatment for tuberculosis and other infectious diseases . It plays a crucial role as a standard against which to determine Rifampicin quality . It has been found that Rifampicin Quinone in solution undergoes a chemical conversion to Rifampicin that is temperature-dependent .
Molecular Structure Analysis
Rifampicin Quinone has a molecular formula of C43H56N4O12 . The molecular weight is 820.9 g/mol . More detailed structural information can be found in the references .Chemical Reactions Analysis
Rifampicin Quinone in solution undergoes a chemical conversion to Rifampicin that is temperature-dependent . This conversion occurs in physiologically relevant temperatures (30-50°C) and time scales (24-120 hours) and was verified using HPLC and LC-MS methods .Physical and Chemical Properties Analysis
Rifampicin Quinone has a molecular weight of 820.9 g/mol . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Enfermedades Neurodegenerativas
Rifampicina Quinona ha sido estudiada por su posible uso en enfermedades neurodegenerativas como la enfermedad de Parkinson {svg_1}. Se ha encontrado que reduce las respuestas inflamatorias microgliales y la neurodegeneración inducida in vitro por agregados fibrilares de α-Sinucleína {svg_2}. Esto sugiere que podría utilizarse potencialmente como agente terapéutico en el tratamiento de enfermedades neurodegenerativas.
Actividad Antiinflamatoria
This compound ha mostrado actividad antiinflamatoria en cultivos celulares de microglía cerebral {svg_3}. Se ha encontrado que reduce la secreción de citoquinas inflamatorias prototípicas (TNF-α, IL-6) y el estallido de estrés oxidativo en células microgliales activadas con agregados fibrilares de αS {svg_4}.
Neuroprotección
This compound ha demostrado actividades neuroprotectoras {svg_5}. Se encontró que era más eficiente que la Rifampicina en la protección de células neuronales de los factores tóxicos secretados por la microglía activada por fibrillas de αS {svg_6}.
Control del Estrés Oxidativo
El control del estrés oxidativo por this compound depende esencialmente de la inhibición de PI3K {svg_7}. Esto sugiere que podría utilizarse potencialmente en tratamientos destinados a controlar el estrés oxidativo.
Pruebas y Ensayos de Calidad
This compound se utiliza como un estándar de referencia de la USP, destinado a utilizarse en pruebas y ensayos de calidad específicos, como se especifica en los compendios de la USP {svg_8}. Esto indica su importancia en el control de calidad farmacéutica.
Safety and Hazards
Mecanismo De Acción
Target of Action
Rifampicin Quinone, a derivative of the antibiotic Rifampicin, primarily targets the microbial DNA-dependent RNA polymerase (RNAP) . This enzyme plays a crucial role in the transcription process of bacterial cells . In addition, Rifampicin Quinone has been shown to interact with microglial cells activated by fibrillary forms of recombinant human α-synuclein .
Mode of Action
Rifampicin Quinone operates by inhibiting the microbial RNAP . It forms a stable drug-enzyme complex, thereby impeding RNA synthesis . This interaction reduces the affinity of RNAP for short RNA transcripts .
Biochemical Pathways
Rifampicin Quinone affects several biochemical pathways. It has been found to reduce the secretion of prototypical inflammatory cytokines (TNF-α, IL-6) and the burst of oxidative stress in microglial cells activated with α-synuclein fibrillary aggregates . The suppressive effects of Rifampicin Quinone on cytokine release are probably due to inhibition of both PI3K- and non-PI3K-dependent signaling events .
Result of Action
Rifampicin Quinone has been shown to reduce microglial activation more effectively than its parent compound, Rifampicin . It also controls oxidative stress, which is essentially dependent on PI3K inhibition . Furthermore, Rifampicin Quinone is more efficient than Rifampicin in protecting neuronal cells from toxic factors secreted by microglia activated by α-synuclein fibrils .
Action Environment
The efficacy of Rifampicin Quinone can be influenced by environmental factors. For instance, the stability of Rifampicin, the parent compound of Rifampicin Quinone, is known to be temperature-dependent
Análisis Bioquímico
Biochemical Properties
Rifampicin Quinone has been found to interact with various enzymes and proteins. It has been shown to reduce the secretion of prototypical inflammatory cytokines (TNF-α, IL-6) and the burst of oxidative stress in microglial cells activated with α-Synuclein fibrillary aggregates . The suppressive effects of Rifampicin Quinone on cytokine release was probably due to inhibition of both PI3K- and non-PI3K-dependent signaling events .
Cellular Effects
Rifampicin Quinone has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to reduce microglial activation more effectively than its parent compound, Rifampicin . It also is more efficient than Rifampicin in protecting neuronal cells from toxic factors secreted by microglia activated by α-Synuclein fibrils .
Molecular Mechanism
The molecular mechanism of action of Rifampicin Quinone involves its interaction with various biomolecules. It appears to exert its effects at the molecular level through inhibition of both PI3K- and non-PI3K-dependent signaling events . This leads to a reduction in the secretion of inflammatory cytokines and a decrease in oxidative stress .
Temporal Effects in Laboratory Settings
Rifampicin Quinone has been found to undergo a chemical conversion to Rifampicin that is temperature dependent . This conversion occurs in physiologically relevant temperatures (30-50 °C) and time scales (24-120 h) and results in an increase in antimicrobial activity .
Metabolic Pathways
The major metabolic pathways of Rifampicin, from which Rifampicin Quinone is derived, transformed by the fungus Cunninghamella elegans were oxidation, demethylation and mono-oxidation .
Transport and Distribution
Rifampicin, the parent compound of Rifampicin Quinone, is known to be a potent inducer of both cytochrome P-450 oxidative enzymes and the P-glycoprotein transport system . This suggests that Rifampicin Quinone may also interact with these systems, influencing its transport and distribution within cells and tissues.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Rifampicin Quinone involves the oxidation of Rifampicin to produce Rifampicin Quinone.", "Starting Materials": [ "Rifampicin" ], "Reaction": [ "Oxidation of Rifampicin using a suitable oxidizing agent such as lead tetraacetate or manganese dioxide.", "Purification of the product to obtain Rifampicin Quinone." ] } | |
Número CAS |
13983-13-6 |
Fórmula molecular |
C43H56N4O12 |
Peso molecular |
820.9 g/mol |
Nombre IUPAC |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate |
InChI |
InChI=1S/C43H56N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-51H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13-,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1 |
Clave InChI |
IHHAOHNZEKYBLG-WLSIYKJHSA-N |
SMILES isomérico |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)/C=N/N5CCN(CC5)C)/C |
SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C=NN5CCN(CC5)C)C |
SMILES canónico |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C=NN5CCN(CC5)C)C |
Sinónimos |
1,4-Dideoxy-1,4-dihydro-3-[(E)-[(4-methyl-1-piperazinyl)imino]methyl]-1,4-dioxo-Rifamycin; Rifampin Quinone; 5,17,19,21-tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-8-[N-(4-methyl-1-piperazinyl)formimidoyl]-2,7-(epoxypentadeca[1,11,13]trien |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


